Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide
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Overview
Description
Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide is a heterocyclic compound that features a five-membered ring containing nitrogen, sulfur, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide typically involves the reaction of a suitable isothiazolidine precursor with a nitrophenylmethyl reagent under controlled conditions. One common method involves the use of thioglycolic acid and zinc chloride in dimethylformamide as a solvent, followed by refluxing for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of biocides and fungicides due to its effective antimicrobial activity.
Mechanism of Action
The mechanism of action of Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their activity and preventing the growth and replication of the microorganisms .
Comparison with Similar Compounds
Similar Compounds
Isothiazolinones: These compounds share a similar core structure and are also used as biocides and antimicrobial agents.
Thiazolidinediones: These compounds are used in medicinal chemistry for their antidiabetic properties.
Uniqueness
Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potent antimicrobial properties make it a valuable compound for research and industrial applications .
Properties
CAS No. |
146787-84-0 |
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Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methyl]-1,2-thiazolidine 1-oxide |
InChI |
InChI=1S/C10H12N2O3S/c13-12(14)10-4-2-9(3-5-10)8-11-6-1-7-16(11)15/h2-5H,1,6-8H2 |
InChI Key |
GCVINIUQJAIPJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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